molecular formula C16H15BrN2OS2 B2950566 (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 946309-81-5

(4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2950566
CAS RN: 946309-81-5
M. Wt: 395.33
InChI Key: FWLXBFCZTBXRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone, also known as BCTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in several fields. BCTM has been found to possess various biological activities, including antipsychotic, antidepressant, and anxiolytic effects.

Scientific Research Applications

(4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone has been extensively studied for its potential applications in several fields. In the field of psychiatry, this compound has been found to possess antipsychotic, antidepressant, and anxiolytic effects. Studies have shown that this compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist, leading to its therapeutic effects. This compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the advantages of using (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone in lab experiments is its high potency and selectivity for dopamine and serotonin receptors. This makes it a useful tool for studying the role of these receptors in various biological processes. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone. One area of research is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in several fields. This compound has been found to possess various biological activities, including antipsychotic, antidepressant, and anxiolytic effects. The synthesis method of this compound involves the reaction of 3-bromobenzoyl isothiocyanate with piperazine and thiophene-2-carboxylic acid. This compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist, leading to its therapeutic effects. This compound has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the study of this compound, including the development of this compound derivatives and the investigation of its potential use in the treatment of neurodegenerative disorders.

Synthesis Methods

The synthesis of (4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone involves the reaction of 3-bromobenzoyl isothiocyanate with piperazine and thiophene-2-carboxylic acid. This reaction leads to the formation of this compound as a white solid, which can be purified through recrystallization. The purity of this compound can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

properties

IUPAC Name

[4-(3-bromobenzenecarbothioyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2OS2/c17-13-4-1-3-12(11-13)16(21)19-8-6-18(7-9-19)15(20)14-5-2-10-22-14/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLXBFCZTBXRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)C2=CC(=CC=C2)Br)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.